Methyl 4-ethoxybenzoylformate
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Overview
Description
Methyl 4-ethoxybenzoylformate is an organic compound with the molecular formula C11H12O4. It is a derivative of benzoylformate, characterized by the presence of an ethoxy group at the para position of the benzene ring. This compound is used in various chemical reactions and has applications in different fields, including pharmaceuticals and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 4-ethoxybenzoylformate can be synthesized through several methods. One common approach involves the esterification of 4-ethoxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The process may also include purification steps such as distillation or recrystallization to obtain the desired product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-ethoxybenzoylformate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 4-ethoxybenzoylformic acid.
Reduction: Reduction reactions can convert it to the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products
The major products formed from these reactions include 4-ethoxybenzoylformic acid, 4-ethoxybenzyl alcohol, and various substituted derivatives depending on the reagents used.
Scientific Research Applications
Methyl 4-ethoxybenzoylformate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme-catalyzed reactions involving ester hydrolysis.
Medicine: The compound can serve as a precursor in the synthesis of pharmaceutical agents.
Mechanism of Action
The mechanism of action of methyl 4-ethoxybenzoylformate involves its interaction with specific molecular targets. For instance, in photoinitiation, the compound absorbs ultraviolet light, leading to the formation of reactive species that initiate polymerization reactions. The exact pathways and molecular targets depend on the specific application and reaction conditions.
Comparison with Similar Compounds
Similar Compounds
Methyl benzoylformate: Similar in structure but lacks the ethoxy group.
Ethyl 4-ethoxybenzoylformate: Similar but with an ethyl ester instead of a methyl ester.
4-Ethoxybenzoyl chloride: Similar but with a chloride group instead of a formate ester.
Uniqueness
Methyl 4-ethoxybenzoylformate is unique due to the presence of both the ethoxy group and the formate ester, which confer specific reactivity and properties. This makes it particularly useful in applications requiring photoinitiation and specific ester functionalities.
Properties
IUPAC Name |
methyl 2-(4-ethoxyphenyl)-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O4/c1-3-15-9-6-4-8(5-7-9)10(12)11(13)14-2/h4-7H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PKRAEDHYHXDEBD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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